molecular formula C10H6O4 B128704 Furil CAS No. 492-94-4

Furil

Cat. No.: B128704
CAS No.: 492-94-4
M. Wt: 190.15 g/mol
InChI Key: SXPUVBFQXJHYNS-UHFFFAOYSA-N
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Description

Furil undergoes catalytic asymmetric transfer hydrogenation to yield hydrofuroin.

Scientific Research Applications

  • Photophysical Properties

    • Furil exhibits unique photophysical properties, particularly in its excited singlet and triplet states. Its emission characteristics are independent of the solvent media, suggesting no conformational changes in the excited state. These properties have been extensively studied through steady-state emission and laser flash photolysis techniques (Singh & Palit, 2002).
  • Photochemical Reduction Studies

    • Research has explored the photochemical reduction of this compound by various agents, such as pentachlorophenol. These studies contribute to understanding the cyclic process of this compound photoreduction and the resulting spin polarizations, which are significant in the field of magnetic resonance (DeBoer, Hutchinson, Hawley, & Wan, 1979).
  • Solvent Effects in Photoreduction

    • The efficiency of this compound photoreduction varies with different solvents, which has implications in synthetic chemistry. For instance, studies show that this compound undergoes an efficient photoreduction in benzene and acetonitrile containing triethylamine (Masuda, Takeuchi, Inoue, & Sakurai, 1994).
  • Improvements in Synthesis

    • Advances have been made in the synthesis of this compound, increasing its yield significantly. These improvements in experimental procedures have broad implications for its industrial production and application (Yan-hong, 2007).
  • Studies in Crystalline Environments

    • The excited triplet state of this compound has been examined in different crystalline environments, which is crucial for understanding its behavior in solid-state physics and materials science (Sandroff & Chan, 1983).
  • Reactions with Organophosphorus Compounds

    • This compound's reaction with alkyl phosphites and ylide-phosphoranes has been studied, contributing to organophosphorus chemistry. This research helps in understanding the formation of various phosphorane derivatives and ethylenes, which are important in synthetic chemistry (Mahran, Abdou, & Khidre, 1990).
  • Polymerization Research

    • Solid-state polymerization of this compound has been investigated, which is significant for the development of new polymeric materials. This research explores the conditions under which this compound polymerizes and the properties of the resulting polymers (Burzyński & Prasad, 1985).
  • Applications in Electrochemical Sensors

    • This compound has been used as a neutral carrier in PVC membrane electrodes for aluminum(III) ions. This application demonstrates its potential in developing sensitive and selective electrochemical sensors (Mousavi, Arvand-Barmchi, & Zanjanchi, 2001).
  • ESR and CIDEP Studies

    • The study of transient free radicals formed during the photoreduction of this compound, characterized by ESR and CIDEP, contributes significantly to our understanding of radical chemistry and magnetic resonance spectroscopy (Elliot & Wan, 1978).
  • Molecular Configuration Analysis

    • X-ray diffraction studies on this compound crystals have helped determine its molecular configuration, crucial for understanding its chemical and physical properties (Biswas, Ray, & Podder, 1987).

Safety and Hazards

According to the safety data sheet, Furil poses no health hazard and offers no hazard beyond that of ordinary combustible materials. In case of accidental release, personal precautions such as avoiding dust formation and avoiding breathing vapours, mist, or gas are advised .

Biochemical Analysis

Properties

IUPAC Name

1,2-bis(furan-2-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPUVBFQXJHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049413
Record name alpha-Furil
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-94-4
Record name Furil
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Record name alpha-Furil
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Record name Furil
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561
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Record name 1,2-Ethanedione, 1,2-di-2-furanyl-
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Record name alpha-Furil
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Record name 2,2'-furil
Source European Chemicals Agency (ECHA)
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Record name .ALPHA.-FURIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of furil?

A1: this compound has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol. [, , ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic signals in various techniques. * IR spectroscopy: The presence of carbonyl groups is confirmed by strong absorption bands around 1660-1680 cm-1. [, ]* NMR spectroscopy: this compound displays distinct signals in both 1H and 13C NMR spectra, allowing for structural elucidation and confirmation. [, ] * Mass spectrometry: this compound shows a characteristic molecular ion peak (M+) corresponding to its molecular weight. [, ]

Q3: Are there any notable material compatibility concerns with this compound?

A3: Specific material compatibility information for this compound is limited in the provided research.

Q4: Does this compound exhibit catalytic activity?

A5: While not inherently a catalyst, this compound serves as a precursor for ligands used in the development of various catalysts. For instance, this compound-derived ligands have been utilized in the synthesis of dioxomolybdenum(VI) complexes, which are known for their relevance in oxygen transfer reactions. []

Q5: What are the applications of this compound in organic synthesis?

A6: this compound plays a crucial role in organic synthesis as a versatile building block. Its reactivity stems from the presence of two electrophilic carbonyl groups, allowing for diverse transformations such as:* Benzoin condensation: this compound can undergo benzoin condensation in the presence of a suitable catalyst, such as thiamine (vitamin B1), to form furoin. [, , ] * Oxidation: Furoin, the product of benzoin condensation, can be further oxidized to this compound using oxidants like CuSO4-pyridine. [, ] * Imidazole synthesis: this compound reacts with ammonium acetate to form 2,4,5-tri(furan-2-yl)-1H-imidazole, a compound containing both furan and imidazole rings. []

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding this compound's properties and reactivity. Density functional theory (DFT) calculations have been employed to:* Study conformational preferences: DFT calculations have elucidated the conformational landscape of this compound, revealing the presence of multiple conformers with varying energies and geometries. [, ]* Investigate photoisomerization: DFT calculations have provided insights into the photoisomerization of this compound, a process where the molecule undergoes a structural change upon light absorption. []

Q7: How do structural modifications of this compound impact its activity?

A8: Structural modifications of this compound can significantly influence its reactivity and biological activity. For example:* Introduction of substituents: Adding substituents to the furan rings can alter the electron density of the molecule, affecting its reactivity in various chemical reactions. [] * Formation of derivatives: Converting this compound into derivatives like furoin, this compound dioxime, or incorporating it into macrocyclic structures can lead to compounds with distinct properties and applications. [, , , ]

Q8: What are the common formulation strategies for this compound and its derivatives?

A9: Formulation strategies for this compound and its derivatives depend on the specific application. For instance:* Solid-state polymerization: this compound can be polymerized in the solid state by reaction with AsF5, resulting in a polymeric material with potential applications in materials science. []* Incorporation into electrodes: this compound has been utilized as a neutral carrier in the development of PVC membrane electrodes for the selective detection of Al3+ ions. []

Q9: What analytical methods are used to characterize and quantify this compound?

A10: A variety of analytical techniques are employed to characterize and quantify this compound, including:* Spectroscopic methods: IR, NMR, and UV-Vis spectroscopy are routinely used to confirm the identity and purity of this compound. [, , ]* Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are used to analyze this compound in complex mixtures. [, ] * Electrochemical techniques: Electrochemical methods, such as cyclic voltammetry, have been utilized to study the reduction behavior of this compound and its derivatives. []

Q10: Are there any known toxicological concerns with this compound?

A11: While limited toxicological data is available for this compound itself, some research suggests potential cytotoxicity of certain this compound derivatives. []

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